Thiq

Descripción general

Descripción

La tetrahidroisoquinolina es un compuesto orgánico con la fórmula química C₉H₁₁N. Se clasifica como una amina secundaria y se deriva de la isoquinolina mediante hidrogenación. La tetrahidroisoquinolina es un líquido viscoso incoloro que es miscible con la mayoría de los solventes orgánicos. El esqueleto de tetrahidroisoquinolina se encuentra en una serie de compuestos bioactivos y fármacos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Uno de los primeros métodos para sintetizar tetrahidroisoquinolina fue descrito por Pictet y Spengler en 1911. Este método implica la reacción de feniletilamina con dimetoximaetano en presencia de ácido clorhídrico acuoso a 100 °C, produciendo tetrahidroisoquinolina con un rendimiento del 40% . Modificaciones posteriores reemplazaron el dimetoximaetano con aldehídos para producir tetrahidroisoquinolinas sustituidas .

Métodos de Producción Industrial

La producción industrial de tetrahidroisoquinolina a menudo implica la hidrogenación catalítica de la isoquinolina. Este proceso típicamente utiliza un catalizador metálico como paladio o platino bajo condiciones de alta presión y temperatura para lograr la hidrogenación .

Análisis De Reacciones Químicas

General Reactivity

As a secondary amine, tetrahydroisoquinoline exhibits weakly basic properties and can form salts when combined with strong acids . Tetrahydroisoquinoline can undergo dehydrogenation to form isoquinoline, and conversely, hydrogenation to form decahydroisoquinoline . Oxidation of tetrahydroisoquinoline with hydrogen peroxide, using selenium dioxide as a catalyst, yields the corresponding nitrone .

Oxidation Chemistry

Tetrahydroisoquinoline analogs, particularly those containing catechol groups, are susceptible to oxidation . They can undergo auto-oxidation or oxidation induced by enzymes such as monoamine oxidase . The oxidation process can produce reactive oxygen species (ROS), which may contribute to neurotoxic effects . Transition metal ions like copper(II) can facilitate the redox cycling of tetrahydroisoquinolines, leading to ROS overproduction and potential oxidative damage to cells .

Reactions with Biological Molecules

Research indicates that tetrahydroisoquinoline derivatives may be formed in the body as metabolites of some drugs . While an earlier theory linking these metabolites to alcoholism has been discredited, the endogenous production of neurotoxic tetrahydroisoquinoline derivatives, such as norsalsolinol, is still being investigated as a possible factor in conditions like Parkinson's disease .

In the context of chemical reactions with other biomolecules, thiols can interact with silica particles, resulting in redox reactions where thiols are oxidized . For example, when thiol biomolecules are exposed to silica, they can transfer hydrogen atoms to surface-bound silyloxy radicals formed by silica in contact with water . This process leads to the formation of disulfide bonds .

Aplicaciones Científicas De Investigación

Neurodegenerative Disorders

THIQ derivatives have been studied for their neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's and Parkinson's. Research indicates that this compound analogs can modulate neurotransmitter systems, potentially offering therapeutic benefits.

- Case Study : A study highlighted the synthesis of this compound-based compounds that demonstrated significant activity against neurodegenerative pathways. These compounds were shown to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease progression .

Addiction and Alcoholism

This compound has been implicated in the mechanisms of addiction, particularly concerning alcohol dependence. Research suggests that THIQs may play a role in modulating the effects of alcohol on the brain.

- Case Study : A review discussed the involvement of THIQs in alcohol-related behaviors and their potential as therapeutic agents to mitigate alcohol dependence . The findings indicate that THIQs could help reduce cravings and withdrawal symptoms.

Biosynthesis and Production

Recent advances in synthetic biology have enabled the microbial production of THIQs through engineered yeast strains. This approach enhances the availability of this compound derivatives for research and therapeutic use.

- Data Table: Production Yield of this compound Derivatives

| Compound | Production Method | Yield (g/L) | Reference |

|---|---|---|---|

| (S)-reticuline | Engineered yeast | 4.6 | |

| Norlaudanosoline | Amino acid feeding | Not specified | |

| Ethyl-substituted THIQs | L-DOPA substrate | Not specified |

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is closely related to their chemical structure. Understanding SAR is crucial for designing new compounds with enhanced efficacy.

Mecanismo De Acción

La tetrahidroisoquinolina ejerce sus efectos al interactuar con varios objetivos moleculares y vías. Por ejemplo, puede actuar como un agonista en los receptores de endorfinas, estimulándolos y potencialmente influenciando la actividad de los neurotransmisores . Esta interacción es significativa en el contexto de las enfermedades neurodegenerativas y la investigación de la adicción .

Comparación Con Compuestos Similares

Compuestos Similares

Isoquinolina: El compuesto padre del que se deriva la tetrahidroisoquinolina.

Decahidroisoquinolina: Un derivado totalmente hidrogenado de la tetrahidroisoquinolina.

Norsalsolinol: Un derivado neurotóxico de la tetrahidroisoquinolina.

Singularidad

La tetrahidroisoquinolina es única debido a su versatilidad estructural y la amplia gama de actividades biológicas que exhiben sus derivados. Su capacidad para formar varios compuestos bioactivos la convierte en un andamiaje valioso en la química medicinal .

Actividad Biológica

Tetrahydroisoquinoline (THIQ) is a significant compound in medicinal chemistry, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structural activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is a bicyclic compound derived from isoquinoline, characterized by its saturated structure. It has been extensively studied due to its potential therapeutic applications, particularly in treating neurodegenerative disorders, infections, and cancer.

Biological Activities

This compound compounds exhibit a wide range of biological activities:

- Antimicrobial Activity : this compound derivatives have shown substantial antimicrobial effects against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that certain C1-substituted this compound motifs possess low minimum inhibitory concentration (MIC) values, highlighting their effectiveness as antimicrobial agents .

- Neuroprotective Effects : this compound-based compounds have been investigated for their neuroprotective properties. They are believed to modulate neurotransmitter systems and exhibit antioxidant activities, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Anticancer Properties : Recent studies have identified this compound as a promising scaffold for anticancer agents. It functions by inhibiting epigenetic regulators and disrupting cancer cell proliferation pathways. Various analogs have been synthesized and evaluated for their cytotoxic effects on different cancer cell lines .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymes : Many this compound derivatives act as enzyme inhibitors, impacting pathways crucial for pathogen survival or cancer cell growth. For instance, certain analogs inhibit protein kinases involved in cancer progression .

- Modulation of Receptors : this compound compounds can interact with neurotransmitter receptors, influencing synaptic transmission and neuroprotection. This interaction is particularly relevant in the context of neurodegenerative disorders .

Structural Activity Relationship (SAR)

Understanding the SAR of this compound is vital for developing more effective derivatives. Key findings include:

- Substituent Effects : The presence and position of substituents on the this compound scaffold significantly influence its biological activity. For example, modifications at the C1 position have been linked to enhanced antimicrobial properties .

- Ring Modifications : Alterations to the bicyclic structure can lead to variations in potency and selectivity for specific biological targets. Researchers are exploring different ring systems to optimize therapeutic efficacy .

Case Studies

Several studies illustrate the application and effectiveness of this compound compounds:

- Antimicrobial Efficacy Study : A recent study synthesized C1-substituted this compound derivatives using photocatalytic methods. These compounds demonstrated significant antimicrobial activity against MRSA, with MIC values indicating strong potential as therapeutic agents .

- Neuroprotective Study : Research into the neuroprotective effects of this compound analogs revealed that certain derivatives could reduce oxidative stress markers in neuronal cell lines, suggesting their utility in neurodegenerative disease models .

- Cancer Research : In vitro studies on various cancer cell lines showed that specific this compound derivatives inhibited cell proliferation and induced apoptosis through modulation of epigenetic pathways. This highlights their potential as anticancer drugs .

Propiedades

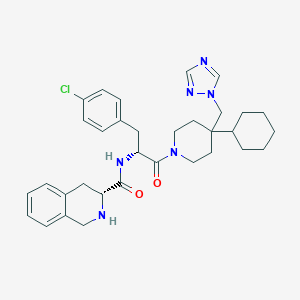

IUPAC Name |

(3R)-N-[(2R)-3-(4-chlorophenyl)-1-[4-cyclohexyl-4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]-1-oxopropan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41ClN6O2/c34-28-12-10-24(11-13-28)18-30(38-31(41)29-19-25-6-4-5-7-26(25)20-36-29)32(42)39-16-14-33(15-17-39,21-40-23-35-22-37-40)27-8-2-1-3-9-27/h4-7,10-13,22-23,27,29-30,36H,1-3,8-9,14-21H2,(H,38,41)/t29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCHESOMJVGDSJ-LOYHVIPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2(CCN(CC2)C(=O)C(CC3=CC=C(C=C3)Cl)NC(=O)C4CC5=CC=CC=C5CN4)CN6C=NC=N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C2(CCN(CC2)C(=O)[C@@H](CC3=CC=C(C=C3)Cl)NC(=O)[C@H]4CC5=CC=CC=C5CN4)CN6C=NC=N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953320 | |

| Record name | THIQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312637-48-2 | |

| Record name | (3R)-N-[(1R)-1-[(4-Chlorophenyl)methyl]-2-[4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl]-2-oxoethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312637-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | THIQ | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312637482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Tetrahydroisoquinoline (THIQ) derivatives exhibit a diverse range of interactions with biological targets. For example, they act as potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for epinephrine biosynthesis. [] This inhibition arises from the binding of THIQs to the PNMT active site, mimicking the natural substrate. [] The downstream effect of PNMT inhibition is a reduction in epinephrine levels, potentially impacting the sympathetic nervous system. []

ANone: Unfortunately, the provided research focuses primarily on the structure-activity relationships and biological effects of various this compound derivatives rather than detailing the specific spectroscopic data of the unsubstituted this compound molecule.

ANone: The provided research primarily focuses on the biological activity and structure-activity relationships of this compound derivatives and does not provide information regarding material compatibility, stability, or applications outside of a biological context.

A: Computational tools, particularly quantitative structure-activity relationship (QSAR) studies and comparative molecular field analysis (CoMFA), have been instrumental in understanding the interaction of THIQs with biological targets and driving the design of selective inhibitors. [] For instance, QSAR studies revealed distinct steric and electronic requirements for binding to PNMT and the α2-adrenoceptor, suggesting that subtle structural modifications could modulate selectivity. [] Furthermore, CoMFA models provided insights into the three-dimensional aspects of this compound binding, enabling the visualization of key interactions within the active sites. []

A: Extensive SAR studies have been conducted on this compound derivatives, revealing key structural features influencing their potency and selectivity for targets like PNMT and the α2-adrenoceptor. [] For instance, incorporating a 3-hydroxymethyl substituent on the this compound scaffold significantly enhances selectivity for PNMT over the α2-adrenoceptor compared to a 3-methyl substituent. [] This selectivity enhancement is attributed to the potential for hydrogen bond interactions between the hydroxymethyl group and the PNMT active site. []

ANone: The provided research predominantly emphasizes the biological activity and structure-activity relationships of this compound derivatives and does not delve into stability, formulation strategies, or methods to improve bioavailability.

ANone: The provided research papers primarily focus on the scientific and medicinal aspects of this compound derivatives, and do not discuss SHE regulations, compliance, risk minimization, or responsible practices related to their production or use.

A: While the provided research primarily focuses on in vitro studies of this compound derivatives, there is limited information available regarding their in vivo pharmacokinetic properties. One study investigated the blood-brain barrier (BBB) permeability of a series of THIQs. [] A correlation between lipophilicity (expressed as ClogP) and BBB permeability was observed, suggesting that THIQs with ClogP values exceeding 0.13-0.57 might exhibit some degree of brain penetration. []

A: The research provides evidence for the in vitro and in vivo efficacy of this compound derivatives, mainly focusing on their interaction with PNMT and the α2-adrenoceptor. [, , , , ] Cell-based assays, including radioligand binding studies and functional assays using cell lines expressing the target receptors, have been instrumental in assessing the affinity, selectivity, and functional effects of this compound analogs. [, , , , ]

A: While the provided text does not contain detailed toxicology studies, one study assessed the cytotoxicity of 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol (1-benz-6,7-diol this compound) using an in vitro 3D neurosphere model. [] The results indicate that 1-benz-6,7-diol-THIQ did not exhibit significant cytotoxicity or oxidative stress induction after 24 hours of exposure at various concentrations. []

A: The provided research primarily focuses on the synthesis and in vitro evaluation of this compound derivatives. While there is limited information about drug delivery and targeting strategies, one study demonstrated that incorporating a fluoromethyl group at the 3-position of the this compound scaffold could enhance blood-brain barrier penetration, suggesting potential for targeting central nervous system disorders. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.